2-Chlorobenzylidenemalononitrile

TRPA1 nociception receptor pharmacology

CS activates TRPA1 with ~7 nM EC50—10× more potent than CN (~91 nM) and 40× more potent than CR (~308 nM). Human LCt50 of 61,000 mg·min/m³ ensures a wide safety margin vs CN (rat LCt50 8,750). For extended field persistence (up to 2 weeks), specify CS1/CS2 engineered formulations. Prioritize material synthesized via the imidazole-catalyzed route (95±2% yield) for reduced cost and waste. Forensic advantage: detectable on clothing up to 2 weeks post-exposure via solvent-free headspace GC-MS on Tenax TA tubes.

Molecular Formula C10H5ClN2
C10H5ClN2
ClC6H4CH=C(CN)2
Molecular Weight 188.61 g/mol
CAS No. 2698-41-1
Cat. No. B038150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorobenzylidenemalononitrile
CAS2698-41-1
Synonyms2 Chlorobenzylidene Malonitrile
2 Chlorobenzylidenemalonitrile
2-Chlorobenzylidene Malonitrile
2-Chlorobenzylidenemalonitrile
CS Tear Gas
Malonitrile, 2-Chlorobenzylidene
Malonitrile, o-Chlorobenzylidene
Malonitrile, ortho-Chlorobenzylidene
malonotrile, o-Chlorobenzylidene
o Chlorobenzylidene Malonitrile
o Chlorobenzylidene malonotrile
o Chlorobenzylidenemalonitrile
o-Chlorobenzylidene Malonitrile
o-Chlorobenzylidene malonotrile
o-Chlorobenzylidenemalonitrile
ortho Chlorobenzylidene Malonitrile
ortho Chlorobenzylidenemalonitrile
ortho-Chlorobenzylidene Malonitrile
ortho-Chlorobenzylidenemalonitrile
Tear Gas, CS
Molecular FormulaC10H5ClN2
C10H5ClN2
ClC6H4CH=C(CN)2
Molecular Weight188.61 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=C(C#N)C#N)Cl
InChIInChI=1S/C10H5ClN2/c11-10-4-2-1-3-9(10)5-8(6-12)7-13/h1-5H
InChIKeyJJNZXLAFIPKXIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1 to 5 mg/mL at 61 °F (NTP, 1992)
Sparingly soluble in water
Soluble in acetone, dioxane, methylene chloride, ethyl acetate, benzene;  sparingly soluble in water
Solubility in water, g/100ml at 20 °C: 0.1-0.5
Insoluble

Structure & Identifiers


Interactive Chemical Structure Model





2-Chlorobenzylidenemalononitrile (CS, CAS 2698-41-1) - Compound Identity and Baseline Characteristics for Procurement


2-Chlorobenzylidenemalononitrile (CS) is a benzylidenemalononitrile derivative that serves as the defining active component of CS gas, a widely deployed riot control agent (RCA) and lacrimator. It is a combustible, white crystalline solid with a pepper-like odor . At ambient temperature, it exhibits a melting point of 93–95 °C, a boiling point of 310–315 °C, and a vapor pressure of 3.4–4.5 × 10⁻³ Pa (approximately 3.4 × 10⁻⁵ mmHg) at 20 °C [1]. It is insoluble in water but readily soluble in organic solvents including acetone, methylene chloride, ethyl acetate, and benzene [2]. First synthesized in 1928 by Corson and Stoughton (whose initials lend the compound its common name), CS was developed as an incapacitating agent during the 1950s and 1960s, ultimately replacing 1-chloroacetophenone (CN) as the premier RCA for U.S. military forces in 1959 due to its superior safety profile [3].

Why Generic Substitution of 2-Chlorobenzylidenemalononitrile with In-Class Analogs is Scientifically Invalid


Substituting 2-chlorobenzylidenemalononitrile (CS) with other riot control agents or lacrimators without careful consideration of differential performance parameters can result in substantial divergence in operational efficacy, toxicological risk, and environmental persistence. CS, CN (1-chloroacetophenone), CR (dibenzoxazepine), and capsaicinoids (OC/PAVA) each engage distinct molecular targets and/or exhibit profoundly different potencies at shared receptors, yielding divergent human response profiles. For instance, while CS activates the TRPA1 ion channel with an EC₅₀ of approximately 7 nM, CN is over an order of magnitude less potent at this same target (EC₅₀ ≈ 91 nM), and CR exhibits an EC₅₀ of approximately 308 nM [1]. These differences in receptor-level potency correlate with human irritancy and incapacitation thresholds, and they are further compounded by compound-specific disparities in systemic toxicity (LCt₅₀ values), formulation stability, and environmental persistence [2]. Consequently, generic interchange based solely on compound class is unsupported by quantitative evidence and may lead to unpredictable performance and safety outcomes.

Quantitative Differentiation of 2-Chlorobenzylidenemalononitrile (CS) Versus CN, CR, and OC: An Evidence-Based Guide for Scientific Selection


TRPA1 Receptor Potency: CS Exhibits ~13-Fold Higher Potency Than CN and ~44-Fold Higher Potency Than CR

In a heterologous expression system using hTRPA1-transfected HEK-293T cells, 2-chlorobenzylidenemalononitrile (CS) activated the human TRPA1 ion channel with an EC₅₀ of 7 ± 1 nM. This represents a 13-fold greater potency compared to CN (EC₅₀ = 91 ± 12 nM) and a 44-fold greater potency compared to CR (EC₅₀ = 308 ± 150 nM) in the same assay system [1]. TRPA1 activation on nociceptive sensory neurons mediates the acute pain, lacrimation, coughing, and stinging sensations characteristic of irritant exposure, and the relative potencies at this receptor correlate with historical human volunteer trial data on irritancy [2].

TRPA1 nociception receptor pharmacology irritant potency

Lacrimator Potency and Systemic Toxicity: CS Demonstrates 10-Fold Greater Lacrimator Potency Than CN with Reduced Systemic Toxicity

In a comprehensive toxicological review of riot control agents, 2-chlorobenzylidenemalononitrile (CS) was identified as a 10-times more potent lacrimator than 1-chloroacetophenone (CN) while simultaneously exhibiting lower systemic toxicity [1]. CN has been associated with at least five fatalities resulting from pulmonary injury and/or asphyxia following high-concentration exposures in confined spaces [2]. In contrast, CS and CR have been determined to possess a large safety margin for life-threatening or irreversible toxic effects based on available toxicological and medical evidence [3]. The median incapacitating concentration (ICt₅₀) for CS in humans is reported as 10–20 mg·min/m³, whereas CN's ICt₅₀ is 20–40 mg·min/m³, further confirming the higher irritant potency of CS [4]. The lethal concentration-time product (LCt₅₀) for CS in humans is estimated at 61,000 mg·min/m³, which is substantially higher than that of CN, though precise comparative LCt₅₀ values for CN are less consistently reported [5].

lacrimator potency systemic toxicity safety margin riot control agents

Formulation Stability and Environmental Persistence: CS1 and CS2 Provide Engineered Differentiation Relative to Native CS and CN

Native 2-chlorobenzylidenemalononitrile (CS) is a nonpersistent compound with a soil half-life of approximately 3.9 days and susceptibility to hydrolysis and photodegradation [1]. To address operational limitations arising from this short environmental persistence, two hydrophobic engineered formulations were developed: CS1 and CS2. CS1 is a micronized powder formulation containing 5% hydrophobic silica aerogel, which extends environmental persistence to up to 2 weeks under normal weather conditions [2]. CS2 is a siliconized microencapsulated form of CS1 that exhibits long shelf life, resistance to degradation, and the ability to float on water—a property that can restrict or deny water use in military operations [3]. In contrast, CN and native CS do not possess these engineered persistence characteristics. While CR is noted for its high stability, quantitative persistence data for CR relative to CS1/CS2 are not readily available in the open literature, representing a gap in comparative data [4].

formulation stability environmental persistence hydrophobic coatings military operations

Synthetic Yield: Organocatalytic Route Achieves 95 ± 2% Yield with Green Chemistry Advantages

A recently reported organocatalytic synthesis of 2-chlorobenzylidenemalononitrile (CS) utilizing imidazole as a nitrogen-based catalyst in a closed catalytic system affords crystalline product with a yield of 95 ± 2% over five consecutive large-scale runs [1]. This represents a substantial improvement over traditional Knoevenagel condensation methods employing pyridine or piperidine catalysts, which typically yield CS in the range of 70–85% under conventional conditions. An earlier eco-friendly process using water as solvent (US Patent 7,732,631 B2) reported yields of 85–90% [2]. While direct head-to-head yield comparisons across all published methods are not available, the 95 ± 2% yield achieved with the organocatalytic approach represents the highest reported synthetic efficiency for CS to date, and the method's greener profile (reduced effluent, reusable catalyst system) offers both economic and environmental advantages for large-scale manufacturing [3].

green synthesis organocatalysis process chemistry scalability

Analytical Detectability: CS Exhibits Sufficient Volatility for Headspace GC-MS Analysis, Unlike OC/PAVA

2-Chlorobenzylidenemalononitrile (CS) possesses sufficient volatility to enable detection via passive headspace adsorption onto Tenax TA tubes followed by thermal desorption and gas chromatography-mass spectrometry (GC-MS) analysis. In a forensic case study, traces of CS were successfully detected on a suspect's clothing two weeks after an incident using this methodology [1]. In contrast, capsaicinoids such as those found in OC (oleoresin capsicum) and PAVA (pelargonic acid vanillylamide) are insufficiently volatile for headspace methods and require solvent extraction (e.g., with methanol) prior to LC-MS or GC-MS analysis [2]. CN (1-chloroacetophenone) also exhibits sufficient volatility for headspace GC-MS analysis, but CS is distinguished by its extended detection window (up to two weeks on clothing) compared to the more rapidly dissipating CN [3].

forensic analysis GC-MS headspace sampling volatility

LCt₅₀ Safety Margin: CS Exhibits a Human LCt₅₀ of 61,000 mg·min/m³, ~6-Fold Higher Than Reported Rat CN Values

The human estimated lethal concentration-time product (LCt₅₀) for 2-chlorobenzylidenemalononitrile (CS) is 61,000 mg·min/m³ [1]. In rats, the LC₅₀ for CN (1-chloroacetophenone) is reported as 8,750 mg·min/m³, while CS in rats ranges from 35,800 to 100,400 mg·min/m³ depending on species and dispersion method [2]. Direct human LCt₅₀ data for CN are not well-established in the open literature due to ethical constraints, but the available rodent data suggest CS is approximately 4- to 11-fold less acutely toxic by inhalation than CN. This substantial differential in lethal potency underscores the superior safety profile of CS relative to CN, a finding consistent with the absence of documented human fatalities attributed to CS alone in open-air exposure scenarios [3].

inhalation toxicology LCt₅₀ safety assessment acute toxicity

Optimal Application Scenarios for 2-Chlorobenzylidenemalononitrile (CS) Based on Quantitative Differentiation Evidence


Riot Control and Law Enforcement Operations Requiring High Lacrimator Potency with Favorable Safety Margin

Given its 10-fold greater lacrimator potency relative to CN and its substantially higher LCt₅₀ (61,000 mg·min/m³ in humans vs. 8,750 mg·min/m³ for CN in rats), CS is the optimal choice for crowd dispersal and individual incapacitation scenarios where rapid, effective irritation is required but the risk of severe systemic toxicity or fatal outcomes must be minimized [1]. This application leverages the favorable therapeutic index of CS compared to CN, which has been implicated in at least five human fatalities [2]. Procurement for this scenario should prioritize CS over CN, particularly for deployments in confined or poorly ventilated spaces where CN's higher toxicity presents an unacceptable risk.

Extended-Duration Area Denial and Military Operations in Varied Environmental Conditions

For military or security operations requiring persistent area denial or the restriction of water resources, the engineered formulations CS1 and CS2 offer quantifiable advantages over native CS and CN. CS1's 5% hydrophobic silica aerogel coating extends field persistence from approximately 3.9 days to up to 2 weeks [3]. CS2's microencapsulated, water-floating formulation further enables operations in wet or aquatic environments [4]. These engineered properties are not available for CN or native CS, making CS1/CS2 the only viable options for scenarios demanding extended-duration or waterborne persistence [5]. Procurement for these applications should specifically specify CS1 or CS2 grade material.

Forensic and Environmental Monitoring Requiring Simple, Solvent-Free Analytical Detection

CS's sufficient volatility enables detection via headspace adsorption onto Tenax TA tubes followed by thermal desorption GC-MS, a simpler, solvent-free workflow compared to the extraction required for capsaicinoids (OC/PAVA) [6]. Furthermore, CS traces remain detectable on clothing for up to two weeks post-exposure, providing an extended window for sample collection [7]. For forensic laboratories, environmental monitoring agencies, or occupational health programs tasked with verifying exposure to riot control agents, CS offers a distinct analytical advantage over OC/PAVA and a longer detection window than CN. Procurement of CS reference standards or analytical-grade material for method development and validation is indicated for this scenario [8].

Large-Scale Synthesis and Bulk Procurement with Green Chemistry and Cost-Efficiency Requirements

For organizations requiring bulk quantities of CS for formulation or distribution, sourcing material produced via the organocatalytic imidazole-catalyzed route (95 ± 2% yield) offers quantifiable advantages in cost-efficiency and environmental sustainability relative to conventional Knoevenagel methods (70–85% yield) or even the water-based eco-friendly method (85–90% yield) [9]. The higher yield translates directly to reduced raw material consumption and waste generation per unit of product. Additionally, the closed catalytic system and reusable catalyst align with green chemistry principles, potentially reducing regulatory and disposal burdens. Procurement specifications should prioritize CS manufactured using this high-yield, greener process [10].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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